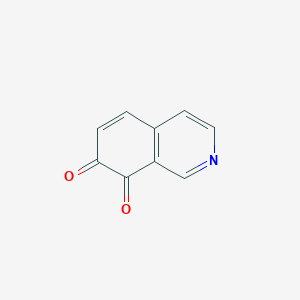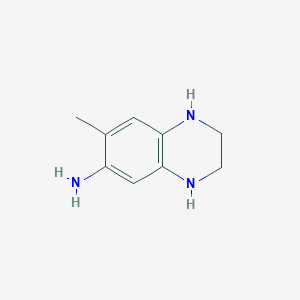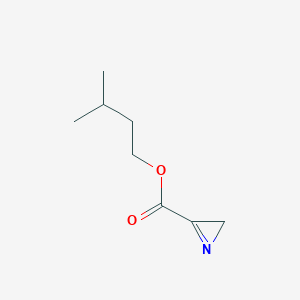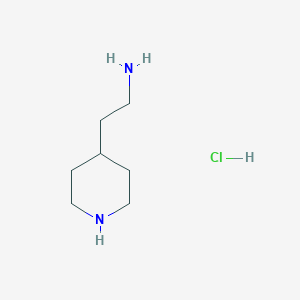![molecular formula C7H4N4O B11919895 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine CAS No. 807364-33-6](/img/structure/B11919895.png)
2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes imidazole, oxazole, and pyridine rings. The unique arrangement of these rings endows the compound with distinct chemical and biological properties, making it a valuable target for synthesis and application in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine typically involves the construction of the fused ring system through a series of cyclization reactions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . Another approach includes the use of 2-chloro-3-nitropyridine as a starting material, which undergoes nucleophilic substitution and subsequent cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, environmentally benign solvents, and efficient purification techniques to ensure the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine has a broad spectrum of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Imidazo[4,5-B]pyridine: Shares a similar fused ring structure but lacks the oxazole ring.
Oxazolo[5,4-D]pyrimidine: Contains an oxazole and pyrimidine ring but differs in the arrangement of the fused rings.
Imidazo[1,2-A]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness: 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Properties
CAS No. |
807364-33-6 |
|---|---|
Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
5-oxa-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C7H4N4O/c1-4-5(10-2-9-4)6-7(8-1)12-3-11-6/h1-2H,3H2 |
InChI Key |
MSFJGXLEMGBVRF-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C3=NC=NC3=CN=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)

![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11919832.png)


![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)




![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)

